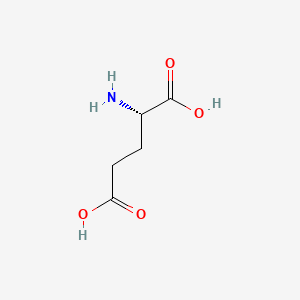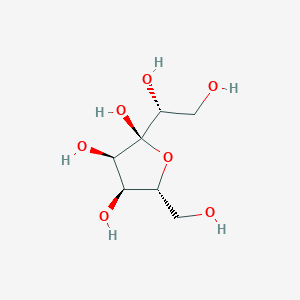
GlcNAc beta(1-3)GalNAc-alpha-Thr
Übersicht
Beschreibung
GlcNAc beta(1-3)GalNAc-alpha-Thr, also known as this compound, is a useful research compound. Its molecular formula is C20H35N3O13 and its molecular weight is 525.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 525.21698818 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Post-translational Modification in Eukaryotes
GlcNAc beta(1-3)GalNAc-alpha-Thr is involved in the post-translational modification of nuclear and cytoplasmic proteins in eukaryotes, particularly through beta-O-linked N-acetylglucosamine (O-GlcNAc) modifications. This modification plays a regulatory role in various cellular processes, and specific antibodies have been developed to detect it (Comer et al., 2001).
Visualization and Identification of O-GlcNAc-Modified Proteins
Novel probes have been developed to enable the specific visualization and accurate identification of O-GlcNAc-modified proteins in cells. These probes have enhanced efficiency and selectivity for tracking O-GlcNAc modifications (Li et al., 2016).
Production for Xenotransplantation Studies
Escherichia coli has been used as a "living factory" for the production of glycan structures, including GlcNAc epitopes, for xenotransplantation research. This approach provides an alternative to chemical synthesis for studying the biological functions of such oligosaccharides (Bettler et al., 2003).
Chemoenzymatic Synthesis in Cancer Research
The compound is used in the chemoenzymatic synthesis of glycopeptides, which are important for the development of cancer vaccines. This includes synthesis strategies for glycopeptides carrying tumor-associated carbohydrate antigens (George et al., 2001).
Glycosylation in Bioorganic Chemistry
Research in bioorganic chemistry has focused on developing protocols for the preparation of beta-glycosides of N-acetyl glucosamine (GlcNAc) and N-acetyl galactosamine (GalNAc), highlighting the significance of these glycosides in various chemical processes (Christensen et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of GlcNAc beta(1-3)GalNAc-alpha-Thr is the protein alpha-dystroglycan (DAG1) . This protein plays a crucial role in the biosynthesis of the phosphorylated O-mannosyl trisaccharide, a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .
Mode of Action
This compound acts coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose . This interaction results in the biosynthesis of the phosphorylated O-mannosyl trisaccharide .
Biochemical Pathways
The compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . The HBP is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .
Pharmacokinetics
It’s known that the compound is a biochemical reagent used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the creation of a unique carbohydrate structure, GalNAc-beta-1-3GlcNAc, on N- and O-glycans . This modification plays an important role in a broad range of cellular functions by modifying nuclear, cytosolic, and mitochondrial proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, truncated O-glycosylation, also known as Tn antigen or O-GalNAcylation, is highly upregulated in diseases such as cancer, autoimmune disorders, neurodegenerative diseases, and IgA nephropathy . Characterization of O-GalNAcylation helps decipher the role of Tn antigen in physiopathology and therapy .
Biochemische Analyse
Biochemical Properties
GlcNAc beta(1-3)GalNAc-alpha-Thr interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The addition of this compound to proteins is catalyzed by the enzyme O-GlcNAc transferase (OGT), and its removal is catalyzed by O-GlcNAcase (OGA) . The levels of protein O-GlcNAcylation, which involves the addition of this compound, change in response to nutrient availability and metabolic, oxidative, and proteotoxic stress .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The addition of this compound confers unique lectin recognition properties to N-glycans .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the structure and function of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), a metabolic pathway that synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . It interacts with various enzymes and cofactors in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSPZGKRTLZXAV-RGVQASSVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693687 | |
| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286959-52-2 | |
| Record name | (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




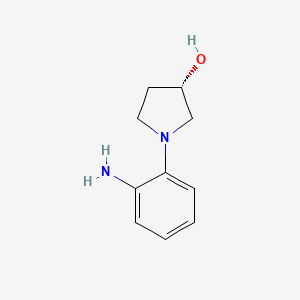
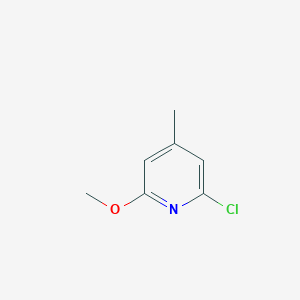
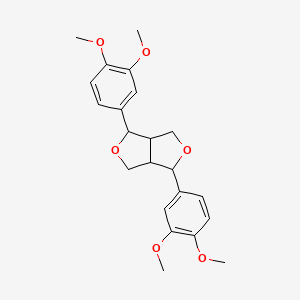

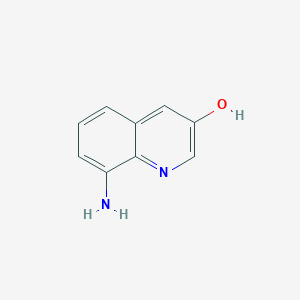

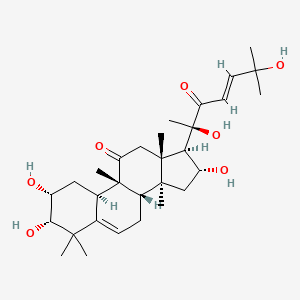
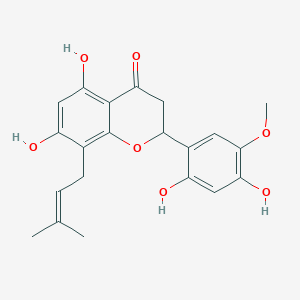
![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)
